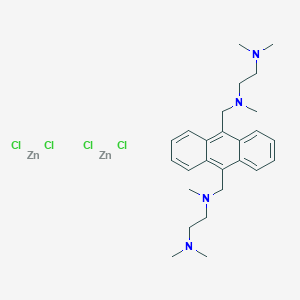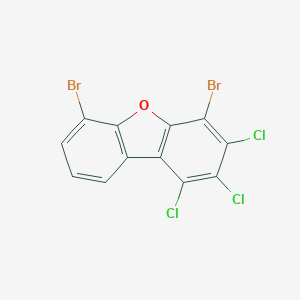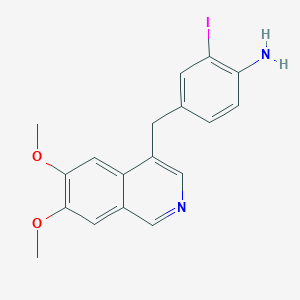
Tartrato ácido de nicotina
Descripción general
Descripción
Nicotine hydrogen tartrate is a form of nicotine which is used in scientific research and in biological experiments. It is a type of nicotine salt which is formed when nicotine is combined with tartaric acid. It is a relatively stable form of nicotine and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Estándares de referencia farmacéutica
El tartrato ácido de nicotina se utiliza como un estándar de referencia en las industrias farmacéuticas . Se utiliza en la producción de varios productos farmacéuticos y es esencial para garantizar la calidad, la seguridad y la eficacia de los medicamentos .
Agonista del receptor de acetilcolina
El this compound actúa como un agonista de los receptores de acetilcolina . Esto significa que puede unirse a estos receptores y activarlos, lo que puede tener varios efectos en el cuerpo, incluida una mayor frecuencia cardíaca y presión arterial .
Imagenología de calcio intracelular
Este compuesto se ha utilizado en la imagenología de calcio intracelular . Esta es una técnica que se utiliza en neurociencia para visualizar señales de calcio en las neuronas, que juegan un papel crucial en la función neuronal .
Determinación de alcaloides del tabaco
El this compound se utiliza en la determinación de alcaloides totales en el tabaco . Esto es importante para comprender la composición química de los productos del tabaco y sus posibles efectos en la salud .
Investigación in vivo
El this compound se utiliza en la investigación in vivo, particularmente en estudios relacionados con la dosificación de nicotina . Esta investigación puede proporcionar información valiosa sobre los efectos de la nicotina en el cuerpo y puede informar el desarrollo de tratamientos para la adicción a la nicotina<a aria-label="4: Nicotine hydrogen tartrate is used in in vivo research, particularly in studies related to nicotine dosage4" data-citationid="160154aa-b8b5-1255-fd2e-9b528304ea84-35" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00213-006-0441
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nicotine hydrogen tartrate involves the reaction of Nicotine with L-(+)-tartaric acid in the presence of a suitable solvent.", "Starting Materials": ["Nicotine", "L-(+)-tartaric acid", "Solvent (e.g. ethanol)"], "Reaction": [ "1. Dissolve Nicotine and L-(+)-tartaric acid in a suitable solvent.", "2. Heat the mixture to reflux for several hours.", "3. Allow the mixture to cool and filter the precipitated Nicotine hydrogen tartrate.", "4. Wash the precipitate with cold solvent and dry it under vacuum.", "5. Recrystallize the obtained Nicotine hydrogen tartrate from a suitable solvent to obtain a pure product." ] } | |
Número CAS |
65-31-6 |
Fórmula molecular |
C14H20N2O6 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
QLDPCHZQQIASHX-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Apariencia |
Assay:≥95%A crystalline solid |
Color/Form |
White plates |
melting_point |
89 °C 90 °C |
Otros números CAS |
65-31-6 |
Descripción física |
WHITE FLAKES. |
Pictogramas |
Acute Toxic; Environmental Hazard |
Solubilidad |
All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Sinónimos |
(-)-nicotinehydrogentartrate; nicotine,tartrate(1:2); nicotineacidtartrate; nicotinehydrogentartrate; nikotinbitartrat; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of nicotine hydrogen tartrate in the body?
A: Nicotine hydrogen tartrate primarily targets nicotinic acetylcholine receptors (nAChRs) in the nervous system. [, ]
Q2: How does the interaction with nAChRs lead to the physiological effects of nicotine?
A: Nicotine acts as an agonist at nAChRs, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the opening of ion channels, allowing the flow of ions like sodium and calcium, ultimately leading to neuronal excitation. []
Q3: Are all nAChR subtypes equally affected by nicotine hydrogen tartrate?
A: No, different subtypes of nAChRs exhibit varying affinities for nicotine. Research suggests that α4β2 and α7 nAChRs are particularly sensitive to nicotine's effects. []
Q4: What are some of the downstream effects of nicotine hydrogen tartrate binding to nAChRs?
A4: Nicotine's interaction with nAChRs can lead to a wide range of effects, including:
- Increased dopamine release in the brain's reward pathway, contributing to its addictive properties. []
- Modulation of mood, attention, and arousal. []
- Activation of the sympathetic nervous system, leading to physiological changes like increased heart rate and blood pressure. []
Q5: What is the molecular formula and weight of nicotine hydrogen tartrate?
A5: The molecular formula of nicotine hydrogen tartrate is C10H14N2 · C4H6O6, and its molecular weight is 356.31 g/mol.
Q6: Are there any spectroscopic data available for characterizing nicotine hydrogen tartrate?
A6: While the provided research articles don't delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can be employed for structural characterization.
Q7: What is known about the stability of nicotine hydrogen tartrate under various storage conditions?
A: While specific stability data is limited in the provided research, nicotine hydrogen tartrate is known to be hygroscopic. Formulations typically employ strategies to enhance its stability, such as using appropriate packaging and excipients. []
Q8: Have any studies investigated the compatibility of nicotine hydrogen tartrate with various pharmaceutical excipients?
A: Yes, research has explored the use of various excipients to improve the performance of nicotine hydrogen tartrate formulations. For instance, polymers like hydroxypropyl methylcellulose (HPMC) have been used in buccal films to enhance drug release and bioadhesion. [, , ]
Q9: What are some of the challenges associated with delivering nicotine hydrogen tartrate effectively?
A: Nicotine undergoes significant first-pass metabolism when administered orally, limiting its bioavailability. This necessitates alternative routes of administration like transdermal, buccal, or nasal delivery. [, ]
Q10: What drug delivery strategies have been explored to overcome these challenges?
A10: Researchers have investigated various strategies, including:
- Buccal bioadhesive films: These films adhere to the mucosal lining in the mouth, providing sustained drug release and bypassing first-pass metabolism. [, ]
- Nasal formulations: Lyophilized nasal dosage forms have been studied to enhance drug absorption through the nasal mucosa. []
Q11: Are there any studies focusing on targeting nicotine hydrogen tartrate to specific brain regions?
A11: While the provided research primarily focuses on systemic delivery, targeted drug delivery to specific brain regions remains an active area of research in neuroscience.
Q12: How is nicotine hydrogen tartrate absorbed and distributed in the body?
A: Nicotine is readily absorbed from various sites, including the lungs, oral mucosa, and skin. It is rapidly distributed throughout the body, crossing the blood-brain barrier to reach the central nervous system. [, ]
Q13: What are the primary routes of nicotine metabolism and excretion?
A: Nicotine is primarily metabolized in the liver, with cotinine being a major metabolite. It is predominantly excreted in urine, with a small fraction excreted in feces. []
Q14: What is the relationship between plasma nicotine levels and its pharmacological effects?
A: A direct relationship exists between plasma nicotine concentrations and its effects. Higher plasma levels are associated with more pronounced pharmacological responses, including increased heart rate, blood pressure, and subjective effects. []
Q15: Have there been any studies evaluating the efficacy of nicotine hydrogen tartrate in reducing nicotine withdrawal symptoms?
A: Yes, studies have demonstrated that nicotine replacement therapy, including the use of nicotine hydrogen tartrate formulations, effectively alleviates withdrawal symptoms associated with smoking cessation. [, ]
Q16: What animal models have been employed to study the effects of nicotine hydrogen tartrate?
A: Rodent models, particularly rats, are commonly used to investigate nicotine addiction and withdrawal. Studies have employed various behavioral assays, including those assessing anxiety-like behavior, locomotor activity, and reward thresholds. [, ]
Q17: What are some of the known toxic effects of nicotine hydrogen tartrate?
A: Nicotine is a highly toxic substance, and even small doses can cause adverse effects, including nausea, vomiting, dizziness, and increased heart rate. Chronic exposure is associated with a range of health issues, including cardiovascular disease and respiratory problems. []
Q18: Are there any specific safety concerns regarding the use of nicotine hydrogen tartrate in smoking cessation therapies?
A: While nicotine replacement therapies are generally considered safe for short-term use, they are not without risks. Individuals with cardiovascular disease or other underlying health conditions should consult with a healthcare professional before using nicotine replacement products. []
Q19: What analytical methods are commonly used to quantify nicotine hydrogen tartrate in biological samples?
A: Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for quantifying nicotine and its metabolites in biological matrices like plasma and urine. []
Q20: What about the analytical methods for characterizing the release of nicotine hydrogen tartrate from various formulations?
A: In vitro dissolution testing using Franz diffusion cells is a standard method for evaluating drug release from formulations like transdermal patches and buccal films. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




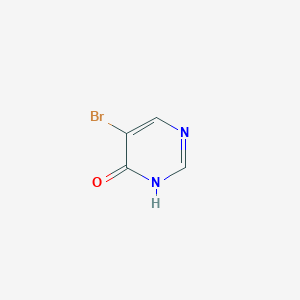

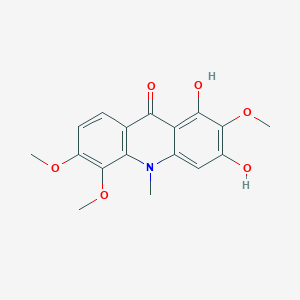
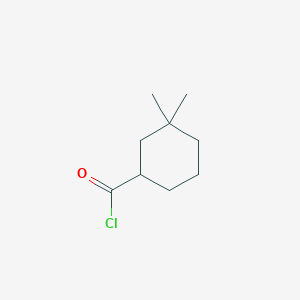

![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
